Acide 5-fluoro-3-méthylpicolinique

Vue d'ensemble

Description

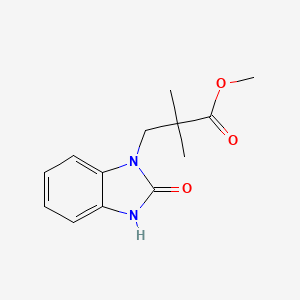

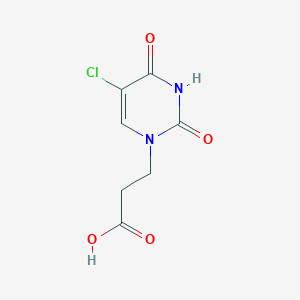

5-Fluoro-3-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-3-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : développement de médicaments et agents thérapeutiques

Acide 5-fluoro-3-méthylpicolinique : peut jouer un rôle dans le développement de nouveaux agents thérapeutiques en raison de ses propriétés structurelles. Les composés fluorés sont souvent utilisés en chimie médicinale pour améliorer l’activité biologique et la stabilité métabolique des médicaments . L’incorporation du fluor peut améliorer l’absorption des médicaments et leur pénétration à travers les membranes biologiques, ce qui peut conduire au développement de traitements plus efficaces.

Agriculture : formulation de pesticides

En agriculture, l’This compound pourrait être utilisé dans la synthèse de pesticides plus sélectifs et respectueux de l’environnement . Les propriétés uniques de l’atome de fluor peuvent contribuer à la création de composés plus puissants contre les ravageurs, tout en étant moins toxiques pour les organismes non ciblés.

Science des matériaux : synthèse de polymères avancés

La partie fluorée du composé peut être précieuse en science des matériaux pour la synthèse de polymères avancés dotés de propriétés spécifiques, telles qu’une résistance accrue aux solvants, aux acides et aux bases . Ces polymères peuvent être utilisés dans une large gamme d’applications, des revêtements aux dispositifs électroniques.

Science de l’environnement : remédiation de la pollution

This compound : pourrait être impliqué dans la recherche en science de l’environnement, en particulier dans les études relatives à la remédiation de la pollution. Son potentiel à se lier aux métaux lourds ou aux polluants organiques pourrait être étudié pour développer des méthodes plus efficaces de nettoyage des sites contaminés .

Chimie analytique : chromatographie et spectroscopie

En chimie analytique, des dérivés de l’This compound pourraient être utilisés comme étalons ou réactifs dans les techniques chromatographiques et la spectroscopie. Leurs propriétés chimiques uniques peuvent aider à l’identification et à la quantification précises de diverses substances .

Pharmacologie : études sur les voies métaboliques

La biochimie des composés fluorés comme l’This compound est d’intérêt en pharmacologie. Les chercheurs peuvent étudier ses voies métaboliques pour comprendre comment ces composés sont traités dans l’organisme, ce qui est crucial pour l’évaluation de la sécurité et de l’efficacité des médicaments .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Mode of Action

It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s known that similar compounds can have anti-viral effects in vitro and in vivo .

Action Environment

It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, 5-Fluoro-3-methylpicolinic acid can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.

Cellular Effects

The effects of 5-Fluoro-3-methylpicolinic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, 5-Fluoro-3-methylpicolinic acid has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, 5-Fluoro-3-methylpicolinic acid exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 5-Fluoro-3-methylpicolinic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-3-methylpicolinic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Fluoro-3-methylpicolinic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-Fluoro-3-methylpicolinic acid vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-Fluoro-3-methylpicolinic acid is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, 5-Fluoro-3-methylpicolinic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 5-Fluoro-3-methylpicolinic acid is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of 5-Fluoro-3-methylpicolinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-fluoro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJGMWIBKBTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)

![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)